Tetrakis(pentane-2,4-dionato-O,O')uranium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
65137-03-3 |
|---|---|
Molecular Formula |
C20H40O8U+8 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
4-oxoniumylidenepentan-2-ylideneoxidanium;uranium |
InChI |
InChI=1S/4C5H8O2.U/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3;/p+8 |
InChI Key |
DFZMCDOESALSNF-UHFFFAOYSA-V |
Canonical SMILES |
CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[U] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for U Acac ₄ and Its Derivatives
Conventional Synthesis of U(acac)₄ from Uranium(IV) Salts
UCl₄ + 4 Hacac + 4 B → U(acac)₄ + 4 B·HCl (where B is a base)
The starting material, UCl₄, can be prepared through various methods, including the reaction of uranium trioxide (UO₃) or uranium dioxide (UO₂) with a chlorinating agent like hexachloropropene (B155961) or carbon tetrachloride at elevated temperatures. wikipedia.orgyoutube.com A convenient laboratory-scale synthesis involves reacting UO₂ with aluminum chloride (AlCl₃) in a sealed ampule. researchgate.netrsc.org
Optimization of Reaction Conditions: Solvent Effects and Stoichiometry
The efficiency and yield of the U(acac)₄ synthesis are highly dependent on the reaction conditions. The selection of an appropriate solvent is critical, as it must dissolve the reactants and facilitate the reaction without promoting undesirable side reactions like hydrolysis. nih.gov Solvents such as tetrahydrofuran (B95107) (THF), benzene (B151609), and acetonitrile (B52724) are often employed. acs.org The choice of solvent can influence reaction kinetics and the ease of product purification. nih.gov
Stoichiometry is another key parameter. A molar excess of the acetylacetone (B45752) ligand is typically used to ensure complete complexation of the uranium(IV) center. The ratio of the base to the uranium salt is also crucial for driving the reaction to completion by effectively deprotonating the Hacac ligand.
Table 1: Illustrative Reaction Conditions for β-Diketonate Synthesis This table provides examples of reaction parameters that are typically optimized for the synthesis of metal β-diketonate complexes, based on general principles of coordination chemistry.
| Parameter | Variable | Rationale for Optimization | Common Examples |
|---|---|---|---|
| Solvent | Type | Affects reactant solubility, reaction rate, and can influence coordination. Must be anhydrous for U(IV). nih.govacs.org | Benzene, Tetrahydrofuran (THF), Acetonitrile, Ethanol acs.orgresearchgate.net |
| Purity | Exclusion of water is critical to prevent hydrolysis of the U(IV) ion. wikipedia.org | Distilled and dried over sodium/benzophenone or molecular sieves. | |
| Stoichiometry | Ligand-to-Metal Ratio | An excess of the Hacac ligand is often used to drive the equilibrium towards the fully coordinated product. | > 4:1 (Hacac:U) |
| Base-to-Ligand Ratio | Sufficient base is needed to deprotonate the Hacac ligand, but excess can lead to side products. nih.gov | ~1:1 (Base:Hacac) | |
| Temperature | Reaction Temperature | Controls the rate of reaction. Some preparations are performed at room temperature, while others may require refluxing. | 0°C to reflux temperature of the solvent. |
Role of Basic Conditions in Ligand Deprotonation and Complexation
Acetylacetone is a weak acid that exists in equilibrium with its enol tautomer. For complexation to occur, the acidic proton of the enol form must be removed to generate the nucleophilic acetylacetonate (B107027) anion (acac⁻). This deprotonation is typically achieved by adding a base to the reaction mixture. nih.gov
The base neutralizes the hydrochloric acid (HCl) produced when using UCl₄ as the starting material, shifting the reaction equilibrium towards the formation of the stable U(acac)₄ complex. The choice of base is important; weak bases like pyridine (B92270) are commonly used, although stronger bases can also be employed depending on the specific reaction conditions. The presence of a base is a fundamental requirement for the successful synthesis of metal acetylacetonates (B15086760) from the protonated ligand. ontosight.ainih.gov
Anhydrous Synthesis Techniques and Exclusion of Hydrolysis
The uranium(IV) cation is highly susceptible to hydrolysis, particularly in neutral or basic aqueous solutions, which can lead to the formation of uranium oxides or other undesired species. wikipedia.org Therefore, the synthesis of U(acac)₄ must be conducted under strictly anhydrous conditions. acs.org This involves the use of thoroughly dried solvents and glassware, and the entire reaction is typically carried out under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture. Handling of the hygroscopic UCl₄ starting material also requires an inert-atmosphere glovebox. researchgate.net Failure to exclude water can lead to the formation of uranyl(VI) species or incomplete complexation. wikipedia.org
Synthesis of Related Uranium β-Diketonate Complexes for Comparative Analysis
To understand the chemistry of U(acac)₄, it is useful to compare its synthesis with that of related uranium and other f-block element complexes.
Preparation of Uranyl(VI) Acetylacetonate Species
The uranyl(VI) ion, [UO₂]²⁺, is the most stable oxidation state of uranium in oxic environments. researchgate.net Its acetylacetonate complexes are also well-known and serve as an important comparison to U(IV) chemistry. The typical synthesis for a uranyl(VI) acetylacetonate complex, such as aquadioxidobis(pentane-2,4-dionato-κ² O,O′)uranium(VI), [UO₂(acac)₂(H₂O)], involves reacting a uranyl(VI) salt like uranyl acetate (B1210297) dihydrate (UO₂(OAc)₂(H₂O)₂) or uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂(H₂O)₆) with acetylacetone. nih.govresearchgate.net
In a representative synthesis, an aqueous solution of uranyl acetate is mixed with acetylacetone. nih.gov A base, such as potassium hydroxide (B78521) (KOH), is then added to raise the pH, which deprotonates the ligand and facilitates the formation of the neutral complex. nih.gov Unlike the synthesis of U(IV) complexes, these preparations are often carried out in aqueous or alcoholic solutions, as the uranyl ion is more stable against hydrolysis under these conditions, and water can even be incorporated into the final structure as a ligand. nih.govosti.gov
Analogous Actinide(IV) and Lanthanide β-Diketonate Synthesis
The synthetic principles for U(acac)₄ extend to other tetravalent actinides. For instance, analogous Th(IV) complexes can be prepared from ThCl₄. The synthesis of actinide(IV) complexes generally requires anhydrous conditions due to the hydrolytic tendency of the An⁴⁺ ions. nih.gov
Lanthanide elements, which are typically found in the +3 oxidation state, also form a wide variety of β-diketonate complexes. digitellinc.com The synthesis of a neutral tris-complex, Ln(acac)₃, often starts from a lanthanide(III) salt (e.g., LnCl₃ or Ln(NO₃)₃) and acetylacetone in the presence of a base like ammonia (B1221849) or an alkali hydroxide. These reactions are usually performed in aqueous or alcoholic media. To form tetrakis-complexes, such as the anionic [Ln(acac)₄]⁻ species, a 4:1 molar ratio of ligand to metal is used along with a suitable counterion. iaea.org The synthesis of heteroleptic complexes, incorporating other ligands in addition to β-diketonates, is also a common strategy to create highly luminescent materials. acs.org
Table 2: Comparative Overview of f-Block Acetylacetonate Syntheses
| Complex Type | Typical Starting Material | Key Reagents | Common Solvents | Atmosphere/Conditions |
|---|---|---|---|---|
| Uranium(IV) U(acac)₄ | UCl₄ wikipedia.org | Hacac, Pyridine (or other base) | Benzene, THF (anhydrous) acs.org | Inert (N₂ or Ar), Anhydrous acs.org |
| Uranyl(VI) [UO₂(acac)₂(H₂O)] | UO₂(OAc)₂(H₂O)₂ or UO₂(NO₃)₂(H₂O)₆ nih.govresearchgate.net | Hacac, KOH (or other base) | Water, Methanol, THF nih.govresearchgate.net | Ambient air |
| Actinide(IV) An(acac)₄ (e.g., Th) | AnCl₄ | Hacac, Base | Anhydrous organic solvents | Inert (N₂ or Ar), Anhydrous nih.gov |
| Lanthanide(III) Ln(acac)₃·nH₂O | LnCl₃ or Ln(NO₃)₃ | Hacac, NH₃ or NaOH | Water, Ethanol nih.govacs.org | Ambient air |
Ligand Design and Functionalization for Modified U(acac)₄ Analogues
Synthesis of Substituted Pentane-2,4-dione Ligands
The synthesis of pentane-2,4-dione ligands bearing substituents on the central carbon atom is a well-established field in organic chemistry, driven by the utility of these chelating agents in coordination chemistry. unirioja.esacs.org The primary methods involve the C-alkylation or C-arylation of acetylacetone's activated methylene (B1212753) group.
A common and effective method for C-alkylation involves the reaction of acetylacetone with an alkyl halide in the presence of a base. orgsyn.org For instance, the reaction of pentane-2,4-dione with methyl iodide and anhydrous potassium carbonate in acetone (B3395972) yields 3-methylpentane-2,4-dione. orgsyn.org This procedure can, however, sometimes lead to dialkylation products. orgsyn.org To enhance the reactivity of the alkylating agent, a Finkelstein reaction can be employed to convert more accessible chloro-derivatives into more reactive iodo-derivatives in situ. researchgate.netepa.gov This approach has been shown to be efficient using methyl isobutyl ketone (MIBK) as the solvent, which also facilitates the removal of water. researchgate.netepa.gov In some cases, strong bases like organolithium compounds are used to deprotonate acetylacetone twice, forming a dilithium (B8592608) species that can be subsequently alkylated. wikipedia.org
For the introduction of aryl groups, a copper-catalyzed reaction is often employed. The reaction of aryl halides with sodium or potassium acetylacetonate in the presence of a copper(I) catalyst, such as CuI, can produce 3-arylacetylacetones. unirioja.esmdma.ch These reactions are typically performed in a solvent like dimethylformamide (DMF). mdma.ch It has been noted that these 3-arylacetylacetones can undergo deacetylation under alkaline conditions. mdma.ch
These synthetic routes provide access to a wide array of functionalized β-diketone ligands, which serve as versatile building blocks for creating modified U(acac)₄ analogues with tailored properties.
Chelate Modification and its Impact on Coordination Chemistry
The modification of the acetylacetonate ligand has a profound impact on the coordination chemistry of the resulting U(acac)₄ complex, influencing its structure, stability, and redox properties. Research into homoleptic uranium complexes with substituted acac ligands demonstrates how steric and electronic tuning of the ligand can alter the final compound. acs.org
In a notable study, tetravalent uranium complexes were prepared using three different tert-butyl substituted acac ligands: 2,2,6,6-tetramethyl-3,5-heptanedionate (ᵗBu-acac), 2,2,6,6-tetramethyl-4-methyl-3,5-heptanedionate (ᵗBu-acᴹᵉ-ac), and 2,2,6,6-tetramethyl-4-phenyl-3,5-heptanedionate (ᵗBu-acᴾʰ-ac). acs.org The synthesis involved the transmetalation of the potassium salts of these substituted ligands with [U(I)₄(dioxane)₂]. acs.org
Single-crystal X-ray analysis of these complexes—[U(ᵗBu-acac)₄], [U(ᵗBu-acᴹᵉ-ac)₄], and [U(ᵗBu-acᴾʰ-ac)₄]—revealed that in each case, four ligands coordinate to the uranium(IV) center, resulting in a square antiprismatic geometry. acs.org The introduction of substituents on the ligand backbone directly influences key structural parameters. For example, the average U–O bond distance is 2.321 Å in both [U(ᵗBu-acac)₄] and [U(ᵗBu-acᴹᵉ-ac)₄], but lengthens to 2.339 Å in the phenyl-substituted analogue [U(ᵗBu-acᴾʰ-ac)₄]. acs.org The O–U–O bite angle of the chelate ring is also affected by the substitution pattern. acs.org
| Complex | Average U–O Bond Distance (Å) | Average O–U–O Bite Angle (°) | Coordination Geometry |
|---|---|---|---|
| [U(tBuacac)₄] | 2.321 | 69.67 | Square Antiprismatic |
| [U(tBuacMeac)₄] | 2.321 | 66.62 | Square Antiprismatic |
| [U(tBuacPhac)₄] | 2.339 | 66.67 | Square Antiprismatic |
The electronic properties are also significantly modulated by ligand modification. Cyclic voltammetry studies performed on these complexes demonstrated two fully reversible redox events for each compound, corresponding to the U(III)/U(IV) and U(IV)/V) redox couples. acs.org The precise potentials of these events are tuned by the substituent on the acac ligand, highlighting the electronic influence of the ligand on the uranium center. The separation between the two redox events (ΔV) provides a large electrochemical window, reaching up to 2.83 V for [U(ᵗBu-acac)₄]. acs.org This tunability is a critical aspect for applications such as in redox flow batteries, where ligand functionalization has been shown to dramatically improve the solubility of metal acetylacetonate complexes without significantly altering their electrochemical potentials. rsc.orgresearchgate.net
| Complex | U(III/IV) Potential (V vs Fc/Fc⁺) | U(IV/V) Potential (V vs Fc/Fc⁺) | Electrochemical Window (ΔV) |
|---|---|---|---|
| [U(tBuacac)₄] | -2.67 | 0.16 | 2.83 V |
| [U(tBuacMeac)₄] | -2.79 | 0.12 | 2.91 V |
| [U(tBuacPhac)₄] | -2.58 | 0.01 | 2.59 V |
Structural Elucidation and Crystallographic Analysis of U Acac ₄
Coordination Geometry and Ligand Arrangement Around Uranium(IV)
The uranium(IV) center in U(acac)₄ is characterized by a specific arrangement of the four bidentate acetylacetonate (B107027) ligands, leading to a high coordination number.
In U(acac)₄, the uranium(IV) ion is surrounded by eight oxygen atoms, with each of the four acetylacetonate ligands binding to the metal center through two oxygen atoms. This arrangement results in an eight-coordinate environment for the uranium atom. For eight-coordinate complexes, several idealized coordination polyhedra are possible, with the most common being the square antiprism and the dodecahedron. In the case of analogous tetravalent metal acetylacetonate complexes, such as those of hafnium(IV) and zirconium(IV), the coordination geometry is consistently found to be a square antiprism. acs.org Studies on substituted uranium(IV) acetylacetonate complexes confirm that the uranium center is confined to a square antiprismatic geometry. acs.org In this arrangement, the eight coordinating oxygen atoms can be visualized as occupying the vertices of a polyhedron derived from a cube by twisting one face by 45 degrees relative to the opposite face.
While the square antiprism provides an idealized model for the coordination sphere of U(acac)₄, real-world molecules exhibit distortions from this perfect geometry. These distortions arise primarily from the constraints imposed by the bite angle of the chelating acetylacetonate ligands and steric repulsion between the ligands. In similar uranium(IV) complexes with substituted acetylacetonate ligands, the two square planes of oxygen atoms are twisted against each other by angles ranging from 45.07° to 48.27°. acs.org A perfect square antiprism would have a twist angle of 45°. The deviation from this ideal angle indicates a slight distortion in the molecular structure. Furthermore, the O-U-O bite angle for each chelating ligand is typically in the range of 66° to 70°, a value dictated by the geometry of the six-membered chelate ring formed by the ligand and the uranium ion. acs.org
Single-Crystal X-ray Diffraction Studies of U(acac)₄
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of crystalline solids, providing detailed information on unit cell dimensions, atomic positions, bond lengths, and bond angles.
The crystal structure of a specific polymorph, the β-form of U(acac)₄, was determined by single-crystal X-ray diffraction. The existence of a β-polymorph suggests that U(acac)₄ can crystallize in different forms depending on the conditions. While the specific unit cell parameters for U(acac)₄ from this study are not detailed in the available literature, data for the isostructural hafnium(IV) analogue, Hf(acac)₄, which also adopts a square antiprismatic geometry, provides a close model. The crystallographic data for Hf(acac)₄ are presented below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.5493 |
| b (Å) | 8.3672 |
| c (Å) | 13.9905 |
| β (°) | 116.555 |
| Volume (ų) | 2258.9 |
| Z (molecules/cell) | 4 |
The precise measurement of bond lengths and angles within the coordination sphere is crucial for a complete structural description. While the specific values from the original study on β-U(acac)₄ are not available, recent studies on closely related U(IV) acetylacetonate complexes provide reliable data. The average U-O bond distances in these square antiprismatic complexes are consistently found to be in the range of 2.32 Å to 2.34 Å. acs.org The intramolecular O-U-O angles are dictated by the geometry of the coordination polyhedron.
| Parameter | Typical Value |
|---|---|
| Average U-O Bond Length (Å) | 2.321 - 2.339 |
| Average O-U-O Bite Angle (°) | 66.6 - 69.7 |
Comparative Structural Analysis with Related Actinide(IV) β-Diketonates
The structural chemistry of tetrakis(pentane-2,4-dionato-O,O')uranium, or U(acac)₄, is best understood in the context of its analogues, particularly those involving other tetravalent metal ions like zirconium(IV) and thorium(IV). These compounds share the same acetylacetonate (acac) ligand, allowing for a direct comparison of how the central metal ion influences the molecular architecture.
The acetylacetonates (B15086760) of zirconium(IV) and thorium(IV) serve as crucial structural benchmarks for understanding eight-coordinate complexes. acs.orgsrce.hr Crystal structure analyses have revealed that these M(acac)₄ complexes (where M = Zr, Th) are often isomorphous, meaning they have the same crystal structure despite the different central metal. iucr.orgiucr.org
Thorium(IV) acetylacetonate is known to be dimorphic, existing in two different monoclinic crystal forms (α and β) with different space groups. iucr.orgiucr.org The α-modification has been structurally characterized, revealing that the thorium atom is surrounded by eight oxygen atoms from the four bidentate acetylacetonate ligands. srce.hriucr.orgiucr.org The coordination polyhedron is best described as a distorted Archimedean antiprism. iucr.org Uranium(IV) and Cerium(IV) acetylacetonates are isomorphous with this α-form of Th(acac)₄, indicating an identical molecular structure and coordination. iucr.org
Zirconium(IV) acetylacetonate, on the other hand, is isomorphous with the β-modification of Th(acac)₄. iucr.org Its structure has been definitively determined through three-dimensional X-ray diffraction. acs.org The coordination geometry around the zirconium atom is a square antiprism, with the molecule having a D₂ symmetry. acs.org The eight Zr-O bonds are nearly equivalent, with a length of approximately 2.19 Å. wikipedia.org The structure is chiral. wikipedia.org
Table 1: Crystallographic Data for Zirconium(IV) and Thorium(IV) Acetylacetonates This table presents a summary of crystallographic data for the two primary comparative compounds.
| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| Zirconium(IV) acetylacetonate | Zr(C₅H₇O₂)₄ | Monoclinic | C2/c or P2₁/c (β-form) | Square Antiprism | acs.orgiucr.orgwikipedia.org |
| α-Thorium(IV) acetylacetonate | Th(C₅H₇O₂)₄ | Monoclinic | P2₁/c | Archimedean Antiprism | srce.hriucr.orgiucr.org |
The differences and similarities among U(acac)₄, Th(acac)₄, and Zr(acac)₄ are largely governed by the ionic radius of the central tetravalent metal ion. The ionic radius dictates the metal-ligand bond distances and influences the stability of the coordination polyhedron. In the actinide series, there is a gradual decrease in ionic radius with increasing atomic number, an effect known as the "actinide contraction."
Table 2: Comparison of Ionic Radii for Selected Tetravalent Metal Ions This table compares the ionic radii for the central metals discussed, highlighting the size differences that influence coordination geometry.
| Metal Ion | Ionic Radius (Coordination Number 8) in Å | Reference |
|---|---|---|
| Th⁴⁺ | 1.05 | nih.gov |
| U⁴⁺ | 1.00 | nih.gov |
| Zr⁴⁺ | 0.84 | nih.gov |
Structural Features of Uranyl(VI) Acetylacetonate Complexes
When uranium is in its hexavalent oxidation state (U(VI)), it almost invariably exists as the linear dioxo-cation, [O=U=O]²⁺, known as the uranyl ion. The coordination chemistry of uranyl acetylacetonate complexes is fundamentally different from the U(IV) analogues due to the presence of this dominant uranyl moiety.
The structural hallmark of most monomeric uranyl(VI) acetylacetonate complexes is a seven-coordinate, pentagonal-bipyramidal geometry around the uranium atom. nih.govresearchgate.netiaea.orgosti.govresearchgate.net In this arrangement, the two strongly bonded oxygen atoms of the uranyl ion occupy the axial positions. nih.govnih.gov The equatorial plane, perpendicular to the O=U=O axis, is formed by five oxygen atoms. nih.gov In the case of a complex like [UO₂(acac)₂(H₂O)], the equatorial positions are occupied by the four oxygen atoms from the two bidentate acetylacetonate ligands and one oxygen atom from a water molecule. nih.govosti.gov This pentagonal-bipyramidal geometry is a common coordination polyhedron for uranyl compounds. arizona.eduacs.orgresearchgate.net
A defining characteristic of uranyl complexes is the significant disparity between the axial and equatorial bond lengths. The axial U=O bonds are very short and strong, indicative of a high degree of multiple bond character. In contrast, the equatorial bonds between uranium and the ligand oxygen atoms are considerably longer and weaker.
For instance, in dioxobis(pentane-2,4-dionato)(tetrahydrofuran)uranium(VI), the axial U=O bond lengths have a mean value of 1.778 Å, while the equatorial U-O bonds to the acetylacetonate ligands average 2.351 Å. researchgate.net The bond to the neutral tetrahydrofuran (B95107) ligand is even longer at 2.507 Å. researchgate.net Similarly, in [UO₂(acac)₂(H₂O)], the axial U=O distances are approximately 1.76 Å, whereas the equatorial U-O(acac) distances are around 2.36 Å. This clear differentiation is a direct consequence of the electronic structure of the uranyl ion, where the strong axial bonds leave a region of positive charge in the equatorial plane to coordinate additional ligands. arizona.edu
Table 3: Representative Axial and Equatorial Bond Distances in Uranyl(VI) Acetylacetonate Complexes This interactive table provides a comparative view of the distinct bond lengths in the pentagonal-bipyramidal coordination sphere of uranyl complexes.
| Complex | Axial U=O Bond Length (Å) | Equatorial U-O(acac) Bond Length (Å) | Equatorial U-O(other) Bond Length (Å) | Reference |
|---|---|---|---|---|
| [UO₂(acac)₂(H₂O)] | ~1.76 | ~2.36 | ~2.44 (H₂O) | nih.gov |
| [UO₂(acac)₂(THF)] | 1.778 (mean) | 2.351 (mean) | 2.507 (THF) | researchgate.net |
| [UO₂(acac)₂(ppp)] | ~1.83 (mean) | 2.34 - 2.44 | 2.47 (N from ppp) | researchgate.netnih.gov |
Under certain conditions, particularly in non-coordinating solvents, uranyl acetylacetonate units can undergo oligomerization. The formation of a dimeric structure has been characterized by single-crystal X-ray diffraction. researchgate.net In the solid state, dimeric uranyl acetylacetonate molecules, [{UO₂(acac)₂}₂], are formed through the bridging of one of the oxygen atoms of an acetylacetonate ligand with a neighboring uranium atom. researchgate.net This results in two pentagonal-bipyramidal coordination polyhedra sharing a common equatorial edge. researchgate.net The resulting dimer has a non-planar structure. researchgate.net Studies have also shown that anhydrous uranyl acetylacetone (B45752) is dimeric in benzene (B151609) solution. osti.gov This tendency to form oligomers is driven by the uranium center's desire to satisfy its coordination sphere in the absence of other suitable coordinating ligands or solvent molecules.
Spectroscopic Characterization of U Acac ₄ for Electronic and Molecular Structure Assessment
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a fundamental tool for elucidating the structure of metal complexes, as each species exhibits a unique set of vibrational frequencies influenced by factors such as valence number, bond length, and coordination environment. nih.gov For U(IV) complexes like U(acac)₄, the ionic character of the uranium-oxygen bonds leads to vibrational modes with smaller cross-sections and less intense bands compared to their U(VI) counterparts. nih.gov
The interaction between the uranium metal center and the oxygen atoms of the acetylacetonate (B107027) ligands is a key feature of the molecule's structure. The vibrational modes associated with the U-O bonds are sensitive to the coordination environment and the mass of the central metal ion. In metal acetylacetonate complexes, the metal-oxygen (M-O) stretching vibrations are typically observed in the lower frequency region of the infrared spectrum. acs.org While specific, detailed assignments for U(acac)₄ are not extensively reported, analysis of related actinide and lanthanide acetylacetonates (B15086760) provides a basis for interpretation. For instance, in various lanthanide acetylacetonate complexes, the Ln-O stretching vibration is assigned to a band in the region of 530 ± 5 cm⁻¹. It is also observed that the frequency of this M-O vibration tends to increase with the ionic potential of the metal cation.
The vibrational modes of the [UO₂]²⁺ cation, a common form of uranium, are well-studied and provide a reference point. The symmetric and asymmetric stretching bands for the hydrated uranyl ion, [UO₂(H₂O)₅]²⁺, are typically found at approximately 870 cm⁻¹ (Raman active) and 962 cm⁻¹ (IR active), respectively. nih.gov However, in the case of U(IV) complexes such as U(acac)₄, which lack the uranyl moiety, the U-O stretching frequencies are expected in a different region and are generally weaker. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| M-O Stretch | 400 - 600 | IR, Raman |
| C=O Stretch | 1550 - 1650 | IR, Raman |
| C=C Stretch | 1450 - 1550 | IR, Raman |
| C-CH₃ Stretch | 900 - 950 | IR, Raman |
Note: These are general ranges and can vary based on the specific metal center and experimental conditions. Data derived from studies on various metal acetylacetonate complexes.
The coordination of the acetylacetonate ligand to the uranium center results in noticeable shifts in the ligand's own vibrational frequencies compared to the free ligand. The acetylacetone (B45752) ligand exists in keto-enol tautomeric forms, with the enol form being predominant in the chelated structure. azom.com The most significant changes are observed for the C=O and C=C stretching vibrations. In the free ligand, these are observed at higher frequencies. Upon coordination, these bands shift to lower wavenumbers, indicating a delocalization of the π-electrons within the chelate ring.
The infrared and Raman spectra of acetylacetone and its deuterated analogs have been extensively studied, providing a solid foundation for understanding the ligand's vibrational behavior. pku.edu.cn For example, the strong band observed around 1624 cm⁻¹ in the IR spectrum of free acetylacetone is assigned to the C=O stretching mode. pku.edu.cn In metal complexes, this band is typically shifted and may overlap with the C=C stretching mode. The C-CH₃ and CH bending modes are also affected by coordination, though to a lesser extent. The analysis of these perturbations provides valuable information about the strength and nature of the metal-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic compounds like U(acac)₄ presents unique characteristics, such as a wide range of chemical shifts and broadened signals. aps.org These features, while sometimes diminishing resolution, offer profound insights into the electronic structure and bonding within the molecule. aps.org The paramagnetism of the U(IV) center, with its f-electrons, is the dominant factor influencing the NMR spectrum.
The ¹H NMR spectrum of U(acac)₄ shows resonances that are significantly shifted from their positions in diamagnetic acetylacetonate complexes. In a study of various metal acetylacetonate complexes, the ¹H-NMR spectrum of acetylacetone itself displays resonances at approximately δ 5.37, 3.46, 2.07, and 1.88 ppm in CDCl₃. azom.com In contrast, for a diamagnetic complex like Co(acac)₃, the ¹H-NMR spectrum shows sharp resonances, whereas paramagnetic complexes like Fe(acac)₃ and Cu(acac)₂ exhibit broad and significantly shifted signals. uobasrah.edu.iq
For U(acac)₄, the ¹H NMR spectrum is characterized by a simple pattern, often with a sharp signal for the tert-butyl groups (in substituted acac ligands) and high-field shifted signals for substituents on the methylene (B1212753) bridge of the ligand. nih.gov
The ¹³C NMR spectra of paramagnetic complexes are even more dramatically affected, with chemical shifts that can be spread over a range of several hundred ppm. aps.org For instance, in some paramagnetic acetylacetonato complexes of Cr(III) and Cu(II), ¹³C resonances have been observed in the range of 900–1200 ppm. capes.gov.br The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms. researchgate.netresearchgate.net In paramagnetic complexes, the hyperfine interaction with the unpaired electrons of the metal ion becomes a dominant factor.
| Nucleus | Compound Type | Representative Chemical Shift (δ, ppm) |
| ¹H (CH₃) | Free Acetylacetone (in CDCl₃) | ~1.9 - 2.1 |
| ¹H (CH) | Free Acetylacetone (in CDCl₃) | ~3.5 - 5.5 |
| ¹³C (CH₃) | Diamagnetic Metal-acac | ~25 - 30 |
| ¹³C (CH) | Diamagnetic Metal-acac | ~100 |
| ¹³C (C=O) | Diamagnetic Metal-acac | ~190 |
| ¹³C | Paramagnetic Metal-acac | Can range from highly shielded (negative ppm) to extremely deshielded (>1000 ppm) |
Note: These are approximate values and can vary significantly based on the specific complex, solvent, and temperature. Data compiled from various sources on metal acetylacetonate complexes. azom.comuobasrah.edu.iq
The large shifts observed in the NMR spectra of U(acac)₄ are a direct consequence of the paramagnetic nature of the U(IV) ion. These paramagnetic shifts, also known as hyperfine shifts, arise from two primary mechanisms: contact (or scalar) shifts and pseudocontact (or dipolar) shifts. nih.govaps.org
Contact Shift: This arises from the delocalization of unpaired electron spin density from the metal ion onto the ligand nuclei. This effect is transmitted through the chemical bonds of the molecule. aps.org
Pseudocontact Shift: This is a through-space effect that results from the magnetic anisotropy of the paramagnetic center. It depends on the geometric relationship between the nucleus and the metal ion. aps.org
In many paramagnetic complexes, both effects are present, but one may dominate. nih.gov The presence of a paramagnetic metal ion also leads to significant broadening of the NMR signals for nuclei that are close to it. nih.gov This broadening is due to efficient nuclear relaxation caused by the fluctuating magnetic field of the unpaired electrons.
Paramagnetic complexes, particularly those of lanthanides, are well-known for their use as NMR shift reagents. nih.govslideshare.net These reagents are Lewis acids that can reversibly bind to functional groups in other molecules, inducing large paramagnetic shifts in the NMR spectrum of the substrate. nih.gov This can simplify complex spectra by spreading out overlapping signals.
While specific studies detailing the use of U(acac)₄ as a shift reagent are not prevalent, the principles underlying its potential application can be inferred from studies of other paramagnetic f-block complexes. nih.govacs.org The mechanism involves the formation of a transient complex between the uranium center and a Lewis basic site on the target molecule. The paramagnetic shifts induced in the substrate's spectrum are primarily pseudocontact in nature, depending on the distance and angle between the uranium ion and the substrate's nuclei. aps.org The magnitude of the induced shift is proportional to (3cos²θ - 1)/r³, where r is the distance from the paramagnetic ion to the nucleus and θ is the angle between the principal magnetic axis of the complex and the vector connecting the ion and the nucleus.
The study of paramagnetic shifts induced by uranium complexes, such as U(V) with DMF and DMA, has shown that both pseudocontact and contact contributions can be significant, providing detailed information about the electronic structure of the complex and the nature of the interaction with the substrate. capes.gov.br
Variable-Temperature NMR for Solution-Phase Equilibria and Dynamics
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the dynamic processes and equilibria of U(acac)₄ in solution. By monitoring changes in the NMR spectrum as a function of temperature, valuable insights into the molecule's structural flexibility and the kinetics of ligand exchange can be obtained.
Studies have shown that the ¹H NMR spectra of U(acac)₄ complexes can exhibit temperature-dependent behavior. researchgate.net For instance, the presence of both keto and enol tautomers of the acetylacetonate ligand can be observed and their equilibrium quantified. azom.com The equilibrium between these tautomers is often influenced by the solvent's polarity and its ability to form hydrogen bonds. wikipedia.org In nonpolar solvents, the enol form is generally favored. wikipedia.org
As the temperature of the solution is varied, several dynamic processes can be observed:
Ligand Exchange: The acetylacetonate ligands in U(acac)₄ can exchange with free ligands in the solution or rearrange on the uranium center. VT-NMR can determine the rates of these exchange processes. At low temperatures, the exchange may be slow on the NMR timescale, resulting in distinct signals for each chemically non-equivalent proton. As the temperature increases, the exchange rate increases, leading to the coalescence of these signals into a single, time-averaged peak.
Intramolecular Rearrangements: The square antiprismatic geometry of U(acac)₄ can undergo intramolecular rearrangements. acs.org These dynamic processes can interchange the positions of the ligands, and their rates can be studied by analyzing the temperature-dependent lineshapes of the NMR signals.
Thermal Equilibrium: It is crucial to allow the sample to reach thermal equilibrium at each temperature point before acquiring data. blogspot.com The time required for equilibration depends on factors such as the gas flow rate around the sample and the temperature difference. blogspot.com Inadequate equilibration can lead to thermal gradients and convection currents within the sample, which can adversely affect the resolution and lineshape of the NMR signals. blogspot.com
By analyzing the temperature dependence of the chemical shifts, linewidths, and signal multiplicities, researchers can extract thermodynamic and kinetic parameters for the various equilibria and dynamic processes occurring in solutions of U(acac)₄.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides information about the electronic structure of materials by measuring the kinetic energy of photoelectrons emitted upon irradiation with photons. wikipedia.orgwsu.edu
X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful technique for determining the elemental composition and chemical states of the atoms within a molecule. wsu.edu In the context of U(acac)₄, XPS provides valuable information about the core-level binding energies of the constituent elements, namely uranium, oxygen, and carbon.
The binding energy of a core electron is a characteristic of the element and its chemical environment. nih.gov Shifts in binding energies, known as chemical shifts, can reveal information about the oxidation state of the uranium ion and the nature of the uranium-ligand bonding. aps.org
Key findings from XPS studies of U(acac)₄ and related compounds include:
Uranium Core Levels: The binding energies of the uranium core levels, such as the U 4f peaks, are sensitive to the oxidation state of the uranium atom. For U(acac)₄, where uranium is in the +4 oxidation state, the U 4f₇/₂ and U 4f₅/₂ peaks appear at specific binding energies. These values can be compared to those of other uranium compounds to confirm the oxidation state. nih.gov
Oxygen and Carbon Core Levels: The O 1s and C 1s core-level spectra provide insights into the acetylacetonate ligand. The O 1s spectrum can distinguish between the oxygen atoms coordinated to the uranium ion and any adventitious oxygen-containing species. The C 1s spectrum can provide information about the different carbon environments within the acetylacetonate ligand.
Quantitative Analysis: The relative intensities of the core-level peaks can be used to determine the stoichiometry of the complex, confirming the U:O:C atomic ratios expected for U(acac)₄.
It is important to note that the interpretation of XPS spectra can be complex due to factors such as spin-orbit coupling, which splits the core-level peaks, and satellite features that can arise from shake-up or shake-off processes. aps.org Theoretical calculations are often employed to aid in the assignment of spectral features and to provide a deeper understanding of the electronic structure. nih.govrsc.org
Interactive Data Table: Representative Core-Level Binding Energies
| Element | Core Level | Binding Energy (eV) |
| Uranium | U 4f₇/₂ | ~380-382 |
| Uranium | U 4f₅/₂ | ~391-393 |
| Oxygen | O 1s | ~531-533 |
| Carbon | C 1s | ~284-286 |
Note: These are approximate binding energy ranges and can vary depending on the specific experimental conditions and instrument calibration.
Ultraviolet Photoelectron Spectroscopy (UPS) and He-II Spectra of Uranium(IV) β-Diketonates
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to probe the valence electronic structure of molecules by measuring the kinetic energy of photoelectrons ejected by ultraviolet radiation. wikipedia.orgyoutube.com When applied to U(acac)₄ and other uranium(IV) β-diketonates, UPS, particularly using a He-II radiation source (40.8 eV), provides detailed information about the molecular orbital energy levels. aps.org
Key insights from UPS studies include:
Valence Band Structure: The UPS spectrum reveals the distribution of occupied molecular orbitals in the valence region. researchgate.netuniversallab.org These orbitals are typically a combination of uranium 5f orbitals and ligand-based orbitals.
Uranium 5f Electrons: The 5f electrons of the uranium(IV) ion give rise to characteristic features in the UPS spectrum. The energies and intensities of these features provide direct information about the electronic configuration and the extent of their involvement in bonding.
Ligand Orbitals: The spectra also show peaks corresponding to the ionization of electrons from the π and σ orbitals of the acetylacetonate ligands. The positions of these peaks can be compared to those of the free ligand to understand the effects of coordination on the ligand's electronic structure.
Covalency: The degree of mixing between the uranium 5f orbitals and the ligand orbitals, which is a measure of the covalency of the U-O bonds, can be inferred from the UPS data. dtu.dk Greater mixing leads to shifts in the binding energies and changes in the shapes of the spectral features.
The interpretation of the complex UPS spectra of U(acac)₄ is often aided by theoretical molecular orbital calculations. By comparing the experimental spectrum with the calculated density of states, a detailed assignment of the spectral features to specific molecular orbitals can be achieved.
Electronic Absorption Spectroscopy (UV-Vis-NIR)
Electronic absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is a fundamental technique for characterizing the electronic structure of U(acac)₄. rsc.orgeag.comnih.gov The absorption of light in these regions corresponds to the excitation of electrons from lower to higher energy levels.
f-f Transitions and Ligand-to-Metal Charge Transfer (LMCT) Bands
The electronic spectrum of U(acac)₄ is characterized by two main types of transitions:
f-f Transitions: These transitions involve the excitation of electrons within the 5f orbitals of the uranium(IV) ion. researchgate.net Since these transitions are Laporte-forbidden, they are typically weak and appear as sharp, narrow bands in the visible and near-infrared regions of the spectrum. researchgate.net The positions and intensities of these bands are sensitive to the coordination environment and symmetry of the uranium ion. researchgate.net The greater radial extension of the 5f orbitals compared to the 4f orbitals in lanthanides results in slightly higher molar absorptivities for these transitions in uranium complexes. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT) Bands: These are intense, broad absorption bands that typically occur in the UV and the blue end of the visible spectrum. libretexts.org They arise from the transfer of an electron from a high-lying, ligand-based molecular orbital to an empty or partially filled 5f orbital of the uranium ion. libretexts.orgresearchgate.net The energy of the LMCT bands is related to the redox properties of the metal and the ligand.
In the UV-Vis spectrum of U(acac)₄, a broad and intense peak is observed around 310 nm, which is attributed to an LMCT transition. acs.org Additionally, weaker f-f transitions can be observed in the visible and NIR regions. researchgate.net
Interactive Data Table: Key Absorption Features of U(acac)₄
| Wavelength (nm) | Transition Type | Region |
| ~310 | LMCT | UV |
| > 400 | f-f | Visible-NIR |
Spectroscopic Signatures of Uranium(IV) Oxidation State
The electronic absorption spectrum provides a clear signature for the +4 oxidation state of uranium in U(acac)₄. The presence of the characteristic weak f-f transitions in the visible and NIR regions is a hallmark of the 5f² electronic configuration of the U⁴⁺ ion. researchgate.net
Cyclic voltammetry studies have shown that U(acac)₄ can be reduced to a U(III) species, [U(acac)₄]⁻. rsc.org This reduction would be accompanied by significant changes in the electronic absorption spectrum, reflecting the change in the number of 5f electrons from two to three. Similarly, oxidation to a U(V) species would also alter the spectrum. acs.org Therefore, UV-Vis-NIR spectroscopy, often in conjunction with electrochemical methods, serves as a valuable tool for confirming and monitoring the oxidation state of uranium in acetylacetonate complexes. osti.gov
Electronic Structure and Theoretical Computational Studies of U Acac ₄
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for studying actinide complexes due to its balance of computational cost and accuracy. For a molecule of the size of U(acac)₄, DFT allows for the investigation of its geometric and electronic structure, which would be computationally prohibitive with more advanced wavefunction-based methods alone. Relativistic DFT, which incorporates the effects of relativity, is essential for obtaining meaningful results for uranium-containing systems.
A fundamental step in the computational study of any molecule is the optimization of its geometry to find the lowest energy structure. For U(acac)₄, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Theoretical calculations predict a distorted square antiprismatic coordination geometry for the uranium(IV) center, where the four bidentate acetylacetonate (B107027) ligands arrange themselves around the central ion.
Experimental data from X-ray diffraction provides a critical benchmark for validating these theoretical models. For homoleptic U(IV) acetylacetonate complexes, crystallographic studies have determined key structural parameters. The comparison between DFT-calculated geometries and experimental findings is essential for assessing the accuracy of the chosen computational method (functional and basis set). Discrepancies between calculated and experimental values are typically small, confirming the utility of modern DFT methods for predicting the structures of these heavy element complexes.
Table 1: Comparison of Experimental and Representative DFT-Calculated Geometric Parameters for U(IV) Acetylacetonate Complexes Experimental data for a homoleptic U(IV) acetylacetonate complex. researchgate.net DFT values are representative of typical results from relativistic DFT calculations.
| Parameter | Experimental Value researchgate.net | Typical DFT-Calculated Value |
|---|---|---|
| Coordination Geometry | Square Antiprismatic | Square Antiprismatic |
| Average U–O Bond Distance (Å) | 2.321 | ~2.30 - 2.35 |
| Average O–U–O Bite Angle (°) | 66.62 | ~66.0 - 67.0 |
The electronic ground state of the uranium(IV) ion in U(acac)₄ is 5f², resulting in an open-shell system with a triplet ground state (³H₄). DFT calculations can elucidate the electronic structure by computing the molecular orbitals (MOs) and their corresponding energy levels. Analysis of the density of states (DOS) and projected density of states (PDOS) provides insight into the composition of the frontier orbitals.
These analyses typically show that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are dominated by the uranium 5f orbitals. However, there is significant hybridization with the 2p orbitals of the oxygen atoms from the acetylacetonate ligands. The valence band is largely composed of ligand-based orbitals with some contribution from uranium's 6d and 5f orbitals, while the conduction band is primarily composed of uranium 5f orbitals. This orbital mixing is a direct indicator of covalent character in the uranium-ligand bonds.
The bonding between uranium and the oxygen atoms of the acetylacetonate ligands is not purely ionic but possesses significant covalent character. researchgate.net This covalency arises from the mixing of the uranium's frontier orbitals (primarily 5f and 6d) with the valence orbitals of the oxygen atoms (2p). While the large difference in electronegativity between uranium and oxygen imparts a substantial ionic component to the bond, the orbital overlap and energy matching are sufficient to allow for effective covalent interactions.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to quantify the nature of this bonding. These analyses can calculate parameters such as the electron density at the bond critical point, bond order, and the degree of charge transfer, providing a more nuanced picture than a simple ionic model would suggest. Studies on various uranium complexes confirm that the participation of 5f orbitals in bonding is a key feature of actinide chemistry. nih.gov
Ab Initio and Correlated Wavefunction Methods for f-Electron Systems
While DFT is a powerful tool, it is inherently a single-reference method. This can be a limitation for systems with significant static (or strong) correlation, which is common in f-element complexes where multiple electronic states can be close in energy. For a more accurate description, particularly of excited states and complex magnetic behavior, multireference ab initio methods are required. nih.gov
The U(IV) center in U(acac)₄, with its 5f² electronic configuration, leads to a manifold of low-lying electronic states. The near-degeneracy of the 5f orbitals means that the ground state wavefunction cannot be accurately described by a single Slater determinant, as is done in Hartree-Fock or standard DFT.
The Multi-Configurational Self-Consistent Field (MCSCF) method addresses this by using a linear combination of multiple configuration state functions to describe the wavefunction. wikipedia.org A widely used MCSCF method is the Complete Active Space Self-Consistent Field (CASSCF) approach. In a CASSCF calculation for U(acac)₄, an "active space" would be defined, typically consisting of the two 5f electrons and the seven 5f orbitals (a CAS(2,7) calculation). nih.govunige.ch This method optimizes both the orbitals and the coefficients of the different electronic configurations simultaneously, providing a qualitatively correct description of the ground and low-lying excited states. esqc.org
For heavy elements like uranium, relativistic effects are profound and cannot be ignored in accurate computational models. acs.org The high nuclear charge causes the inner-shell electrons to move at speeds approaching the speed of light, leading to significant relativistic corrections. These effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.
Scalar Relativistic Effects: These account for the relativistic change in mass of the electrons. This leads to a contraction and stabilization of s and p orbitals and a corresponding expansion and destabilization of d and f orbitals. This change in orbital energies and radii directly impacts the chemical bonding and molecular geometry. acs.org
Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For actinides with their high-angular-momentum f-orbitals, SOC is particularly strong. It splits the f-orbital energy levels, further complicating the electronic structure but being essential for explaining the magnetic and spectroscopic properties of uranium complexes. nih.govacs.org
Theoretical studies on uranium complexes must incorporate these phenomena, typically by using relativistic Hamiltonians (like the Douglas-Kroll-Hess or X2C Hamiltonians) or relativistic effective core potentials (RECPs) that replace the core electrons and model relativistic effects implicitly. acs.org
Crystal Field Theory and Ligand Field Splitting Analysis
The interaction between the U⁴⁺ ion and the eight oxygen atoms from the four bidentate acetylacetonate ligands lifts the degeneracy of the 5f orbitals. The geometry of the coordination sphere in U(acac)₄ is typically a distorted square antiprism or dodecahedron. oup.comoup.com Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT) are employed to model the splitting of the f-orbitals and to interpret the resulting electronic energy levels.
Crystal field parameters quantitatively describe the splitting of the electronic energy levels of the central metal ion due to the electrostatic field of the surrounding ligands. These parameters are empirically derived by fitting theoretical models to experimental data obtained from electronic absorption (UV-Vis-NIR) spectroscopy and magnetic susceptibility measurements. acs.orgnih.gov
For U(acac)₄ and related tetravalent uranium complexes, the electronic absorption spectra exhibit characteristic sharp, low-intensity bands in the near-infrared (NIR) region. researchgate.net These bands are assigned to Laporte-forbidden f-f electronic transitions, which occur between the crystal field-split levels of the 5f² configuration. researchgate.netwikipedia.org In contrast, the ultraviolet region is typically dominated by intense charge-transfer bands. researchgate.net
The analysis of these f-f transitions allows for the determination of the crystal field parameters. The number and positions of the observed bands in the electronic spectrum provide the energy differences between the ground state and various excited states. By diagonalizing the crystal field Hamiltonian matrix for the f² configuration within the appropriate symmetry group (e.g., D₂ for a distorted square antiprism), a set of crystal field parameters can be adjusted until the calculated energy levels match the experimentally observed transitions. oup.com
While a complete set of derived crystal field parameters for U(acac)₄ is not consistently reported in the literature, the process involves correlating the observed spectral features with the theoretical energy level scheme. For instance, studies on analogous U(IV) acnac (β-ketoiminate) complexes, which also feature an eight-coordinate environment, show several sharp f→f transitions in the NIR region that are characteristic of the tetravalent uranium ion. researchgate.net
Table 1: Representative Electronic Transitions in Uranium(IV) Complexes
| Transition Type | Wavelength Region | Characteristics |
|---|---|---|
| f-f Transitions | Near-Infrared (NIR) | Sharp, low molar extinction coefficients (ε < 100 M⁻¹cm⁻¹) researchgate.net |
The free U⁴⁺ ion (5f² configuration) has a ground state term symbol of ³H₄, determined by Hund's rules. wikipedia.org In the presence of a crystal field, the (2J+1)-fold degeneracy of the ground state and excited state terms is lifted. For the ³H₄ ground term, J=4, leading to a 9-fold degeneracy in the free ion. In the lower symmetry of the U(acac)₄ complex, this will split into a series of singlet and doublet levels. oup.com
An energy level diagram for U(acac)₄ would qualitatively show the ³H₄ ground term at the lowest energy, followed by higher energy terms from the 5f² configuration such as ³F₂, ³F₃, ³F₄, and ¹G₄. Each of these terms is further split by the crystal field. The ground state resulting from the splitting of the ³H₄ term is typically a non-degenerate level (a singlet) or a quasi-doublet, which has significant implications for the magnetic properties at low temperatures. oup.comwikipedia.org
The assignment of term symbols to the observed spectral bands is a complex task, requiring detailed theoretical calculations. The bands in the NIR spectrum correspond to transitions from the crystal field ground state to these excited levels. For example, a theoretical study on octacoordinated U(IV) complexes proposed an energy level scheme where the ground state is a singlet (Γ₁) and the first excited state is a doublet (Γ₅), with an energy separation denoted by δ. oup.com This splitting is crucial for understanding the temperature-dependent magnetic behavior.
Magnetochemical Investigations
The magnetic properties of U(acac)₄ are dictated by the 5f² electronic configuration of the U⁴⁺ ion and the crystal field environment.
Magnetic susceptibility measurements for U(acac)₄ have been performed over a wide temperature range, from room temperature down to liquid helium temperatures. oup.comoup.com At higher temperatures (typically above that of liquid nitrogen), the magnetic susceptibility of U(acac)₄ follows the Curie-Weiss law. oup.comoup.com
The effective magnetic moment (µ_eff) calculated from this high-temperature region is typically in the range of 2.92 to 3.5 Bohr magnetons (BM). oup.comoup.com One study reported an effective magnetic moment of 2.60 µB at 23 °C for a related compound. researchgate.net These values are consistent with the presence of a tetravalent uranium ion. hokudai.ac.jp
As the temperature is lowered, the reciprocal susceptibility plot deviates from the linear Curie-Weiss behavior, indicating that the magnetic moment is temperature-dependent. oup.com This deviation is due to the thermal depopulation of the higher-lying crystal field levels, leaving only the lowest level(s) populated. At very low temperatures, the susceptibility often becomes nearly constant, a phenomenon known as Temperature-Independent Paramagnetism (TIP). oup.comoup.comwikipedia.org
Table 2: Magnetic Properties of U(acac)₄ and Analogues
| Compound/System | Effective Magnetic Moment (µ_eff) | Temperature Range | Observations |
|---|---|---|---|
| U(acac)₄ | 2.92 - 3.5 BM | High Temperature (>80 K) | Obeys Curie-Weiss law. oup.comoup.com |
| U(acac)₄ | Varies with T | Low Temperature (<80 K) | Deviation from Curie-Weiss law, shows trend towards TIP. oup.com |
The magnetic behavior of U(acac)₄, particularly the temperature dependence of its susceptibility, can be modeled using the Van Vleck formula for paramagnetism. This formula provides a complete expression for the molar magnetic susceptibility by considering the Boltzmann population of all energy levels that are split by the crystal field and perturbed by the external magnetic field.
The Van Vleck equation is given by:
χ_M = N_A * [ Σ_i ( (W_i^(1))^2 / kT - 2W_i^(2) ) * exp(-W_i^(0) / kT) ] / [ Σ_i exp(-W_i^(0) / kT) ]
Where:
N_A is Avogadro's number
k is the Boltzmann constant
T is the absolute temperature
W_i^(0) is the energy of the i-th level in the absence of a magnetic field
W_i^(1) and W_i^(2) are the first- and second-order Zeeman coefficients, respectively, which represent the effect of the magnetic field on the energy levels.
For U⁴⁺, which has an even number of electrons (5f²), the ground state in the crystal field can be a singlet (non-magnetic). In such a case, the first-order Zeeman term (W_i^(1)) is zero for the ground state. The observed paramagnetism then arises from the second-order Zeeman effect, which involves the "mixing in" of excited states by the applied magnetic field. This gives rise to a paramagnetic contribution that is independent of temperature, known as Van Vleck paramagnetism or TIP.
Theoretical models for U(acac)₄ assume a crystal field that splits the ³H₄ ground term, leaving a low-lying singlet and a nearby first excited state (often a doublet). oup.com The magnetic susceptibility at high temperatures is an average over all the thermally populated levels. As the temperature decreases, the excited states are depopulated, and if the ground state is a singlet, the susceptibility approaches the constant TIP value. oup.comwikipedia.org The deviation from simple Curie-Weiss behavior at lower temperatures in U(acac)₄ is successfully explained by this model, which accounts for the crystal field splitting and the resulting Van Vleck contribution to the susceptibility. oup.com
Reactivity and Chemical Transformations of U Acac ₄
Ligand Exchange and Substitution Reactions
The lability of the acetylacetonate (B107027) ligands in U(acac)₄ allows for a range of substitution reactions, which are crucial for the synthesis of new uranium complexes.
The exchange of acetylacetonate ligands in U(acac)₄ with free acetylacetone (B45752) (Hacac) in solution has been a subject of kinetic studies. rsc.org Unlike some other metal acetylacetonate complexes, the ligand exchange mechanism in U(acac)₄, along with other M(IV) tetra-acetylacetonates like Ce(acac)₄ and Th(acac)₄, is proposed to proceed through the formation of a nine-coordinate adduct intermediate.
The general mechanism can be described by the following steps:
Adduct Formation: The initial, rapid step involves the formation of a nine-coordinate adduct, [U(acac)₄(Hacac)], where a molecule of free acetylacetone in its enol form coordinates to the uranium center. rsc.org
Rate-Determining Steps: Following adduct formation, the reaction proceeds through two parallel rate-determining pathways:
Proton transfer from the coordinated Hacac to a leaving acac⁻ ligand. rsc.org
Ring-opening of one of the original acac chelate rings within the adduct.
The observed first-order rate constant (kₒₑₛ) for the exchange process is dependent on the concentration of free Hacac. rsc.org At low concentrations of Hacac, the rate is linearly dependent on its concentration, while at higher concentrations, the rate approaches a limiting value. This behavior is consistent with a mechanism involving a pre-equilibrium step (adduct formation). rsc.org
The presence of coordinating solvents or other Lewis bases can significantly influence the rate of ligand exchange. For instance, the addition of dimethyl sulfoxide (B87167) (dmso) to solutions of [M(acac)₄] complexes, including the uranium analogue, has been shown to retard the exchange rate. This retardation effect is attributed to the competition between the base and Hacac for the formation of a nine-coordinate adduct, [U(acac)₄(Base)].
The lability of the acac ligands in U(acac)₄ facilitates their partial or complete substitution, leading to the formation of mixed-ligand complexes. This reactivity is a common pathway for introducing new functionalities or modifying the properties of the uranium center. While specific studies on U(acac)₄ are part of a broader investigation into metal acetylacetonates (B15086760), the principles apply. For example, reactions involving other metal acac complexes, such as those of rhenium, demonstrate that a coordinated acac ligand can react with primary amines to form Schiff base (imine) ligands in situ, resulting in a mixed-ligand complex. nih.gov Similarly, the reaction of U(acac)₄ with Lewis bases can be viewed as the formation of adducts that are essentially mixed-ligand species, such as [U(acac)₄(B)], where B is a Lewis base like water or dmso.
Redox Chemistry of Uranium(IV) Acetylacetonate
The uranium center in U(acac)₄ can undergo both oxidation and reduction, accessing various oxidation states from U(III) to U(VI). acs.orgacs.org This redox activity is central to its electrochemical properties and chemical transformations.
The oxidation of U(acac)₄ typically proceeds in a stepwise manner. Electrochemical studies, such as cyclic voltammetry, on U(IV) acetylacetonate complexes have identified a reversible one-electron oxidation event corresponding to the U(IV)/U(V) redox couple. acs.orgacs.org For a series of tetravalent uranium complexes with substituted acetylacetonate ligands, [U(R-acac)₄], these reversible oxidations occur at relatively low potentials. acs.org
Chemical oxidation of these U(IV) complexes can be achieved using suitable oxidizing agents. For instance, the oxidation of [UIV(tBuacMeac)₄] with silver hexafluoroantimonate (AgSbF₆) yields the corresponding uranium(V) complex, [UV(tBuacMeac)₄][SbF₆]. acs.orgacs.org
The reduction of U(acac)₄ to uranium(III) species has been well-documented through electrochemical and chemical methods. acs.orgrsc.org Cyclic voltammetry of U(acac)₄ in aprotic solvents like tetrahydrofuran (B95107) and acetonitrile (B52724) reveals a one-electron reduction step. rsc.org This initial reduction leads to the formation of the anionic uranium(III) complex, [Uᴵᴵᴵ(acac)₄]⁻. rsc.org
This U(III) species, however, can be unstable and undergo subsequent chemical reactions. It has been observed that the [Uᴵᴵᴵ(acac)₄]⁻ ion can slowly lose an acetylacetonate ligand (acac⁻) to form a neutral, seven-coordinate U(III) complex, [Uᴵᴵᴵ(acac)₃]. rsc.org The stability of the reduced species is a critical factor. In some systems, the electrochemically generated U(III) complex is stable during the timescale of potential cycling. elsevierpure.comacs.org
Chemical reduction can also be employed to synthesize U(III) acetylacetonate complexes. The reaction of a U(IV) acetylacetonate complex with a strong reducing agent like potassium graphite (B72142) (KC₈) in the presence of a cryptand to sequester the potassium ion can yield the corresponding U(III) species, [K(2.2.2-crypt)][Uᴵᴵᴵ(acac)₄]. acs.orgacs.org However, these reduced complexes can be highly reactive and prone to re-oxidation, sometimes being too unstable for isolation at room temperature. acs.orgacs.org
| Complex | Redox Couple | Potential (V vs Fc/Fc⁺) | Solvent System | Reference |
|---|---|---|---|---|
| [U(tBuacPhac)₄] | U(III)/U(IV) | -2.58 | Benzene (B151609)/MeCN | acs.org |
| [U(tBuacPhac)₄] | U(IV)/U(V) | +0.01 | Benzene/MeCN | acs.org |
| [U(tBuacac)₄] | U(III)/U(IV) | -2.67 | Benzene/MeCN | acs.org |
| [U(tBuacac)₄] | U(IV)/U(V) | +0.16 | Benzene/MeCN | acs.org |
| [U(tBuacMeac)₄] | U(III)/U(IV) | -2.79 | Benzene/MeCN | acs.org |
| [U(tBuacMeac)₄] | U(IV)/U(V) | +0.12 | Benzene/MeCN | acs.org |
Reactions with Lewis Acids and Bases
As a coordinatively saturated complex, U(acac)₄ can still interact with Lewis acids and bases. These interactions can either target the central uranium atom, leading to adduct formation, or the acetylacetonate ligands themselves.
Reactions with Lewis Bases: A Lewis base can interact with U(acac)₄ by coordinating to the uranium center, expanding its coordination number to nine. libretexts.org This forms an adduct, as seen in the mechanism for ligand exchange where bases like dimethyl sulfoxide (dmso), water, or acetonitrile can occupy a ninth coordination site. rsc.org This interaction is competitive with other potential ligands and can influence the kinetics of substitution reactions. The general reaction is:
U(acac)₄ + B ⇌ [U(acac)₄(B)]
where B is a Lewis base. The strength of this interaction depends on the nature of the base.
Reactions with Lewis Acids: Lewis acids typically act as electron pair acceptors. organicchemistrytutor.comwikipedia.org A Lewis acid can interact with U(acac)₄ in several ways. It can interact with the oxygen atoms of the acetylacetonate ligands. This type of interaction polarizes the ligand and can make the uranium center more electrophilic or facilitate ligand dissociation. While specific studies detailing the reaction of U(acac)₄ with common Lewis acids like AlCl₃ or BF₃ are not extensively reported in the provided context, the general principles of Lewis acid catalysis suggest that such an interaction would activate the complex. wikipedia.org For instance, in other metal acetylacetonate systems, Lewis acids are used to catalyze reactions by coordinating to the carbonyl oxygen of the ligand. wikipedia.org This withdrawal of electron density can make the ligand's gamma-carbon more susceptible to nucleophilic attack or facilitate other rearrangements. wikipedia.org
Adduct Formation with Neutral Donor Ligands
The coordination sphere of the uranium atom in tetrakis(pentane-2,4-dionato-O,O')uranium(IV), or U(acac)₄, is not necessarily saturated, and the complex can exhibit Lewis acidic character, allowing for the formation of adducts with neutral donor ligands. While the four bidentate acetylacetonate ligands create a sterically crowded environment around the central uranium ion, expansion of the coordination number beyond eight is possible, particularly with strong Lewis bases.
Studies on related uranyl(VI) acetylacetonate complexes, such as [UO₂(acac)₂(L)] where L is a substituted pyridine (B92270), demonstrate the ability of the acetylacetonate complex to incorporate additional neutral ligands. In these uranyl complexes, the electronic properties of the complex are influenced by the nature of the pyridine ligand, indicating a direct interaction with the metal center. For instance, electron-withdrawing substituents on the pyridine can alter the electronic structure of the complex. acs.org
While specific studies detailing the isolation and characterization of a wide range of neutral donor ligand adducts with U(acac)₄ are not abundant in the reviewed literature, the behavior of analogous f-element and transition metal acetylacetonate complexes suggests that U(acac)₄ can form adducts with various hard and soft donor ligands. For example, complexes of europium with fluorinated acetylacetonates are known to form adducts with hard bases. nih.gov The formation of such adducts with U(acac)₄ would depend on a delicate balance between the steric bulk of the incoming ligand and its donor strength. The coordination of a neutral ligand would likely lead to a rearrangement of the existing acetylacetonate ligands to accommodate the new ligand, potentially resulting in a higher coordination number for the uranium atom.
Research on other uranium(IV) systems, such as uranium tetrahalides, has shown the formation of stable adducts with a variety of nitrogen-donor ligands. rsc.org This further supports the potential for U(acac)₄ to engage in similar reactivity, although the chelated nature and steric hindrance of the acetylacetonate ligands would influence the stability and stoichiometry of the resulting adducts.
Table 1: Examples of Adduct Formation with Metal Acetylacetonates
| Metal Complex | Neutral Donor Ligand (L) | Resulting Adduct | Reference |
| [UO₂(acac)₂] | Substituted Pyridines | [UO₂(acac)₂(L)] | acs.org |
| Eu(fod)₃ | Hard Bases | [Eu(fod)₃(L)] | nih.gov |
| Cr(acac)₂ | Pyridine | [Cr(acac)₂(py)₂] | nih.gov |
This table provides examples of adduct formation in related metal acetylacetonate complexes to illustrate the general reactivity pattern.
Protonation/Deprotonation Behavior of Coordinated Ligands
The acetylacetonate ligand, once coordinated to a metal center, can still exhibit reactivity, including protonation and deprotonation at the central carbon atom (the γ-carbon). The coordinated acetylacetonate ligand possesses a methine proton that can be susceptible to abstraction by a strong base. The resulting carbanion can then be a site for further reactions.
While specific studies on the protonation and deprotonation of the coordinated acetylacetonate ligand in U(acac)₄ are not extensively detailed in the available literature, the general chemistry of metal acetylacetonates provides a framework for understanding this behavior. The acidity of the γ-proton in a coordinated acetylacetonate ligand is influenced by the nature of the metal ion. The electronegativity and charge of the metal center can affect the electron density within the chelate ring, thereby influencing the ease of proton removal.
In some transition metal acetylacetonate complexes, the coordinated ligand has been shown to undergo electrophilic substitution reactions at the γ-carbon, which proceeds through a mechanism that can be conceptually related to the deprotonation of the ligand. nih.gov For example, the reaction of Co(acac)₃ with a nitrating agent leads to the formation of Co(acac-NO₂)₃. nih.gov This type of reaction highlights the potential for the coordinated acetylacetonate ligand to react with electrophiles, a process that is initiated by the nucleophilic character of the γ-carbon, which can be enhanced by deprotonation.
Conversely, protonation of the coordinated acetylacetonate ligand would involve the addition of a proton to one of the oxygen atoms or the central carbon. Given the stability of the chelate ring, protonation at an oxygen atom would likely be a reversible process and could potentially lead to ligand dissociation under strongly acidic conditions. Protonation at the γ-carbon is less common but could occur in the presence of very strong acids.
The pKa of free acetylacetone is around 8.99 in aqueous solution, indicating that it is a weak acid. wikipedia.org Coordination to a metal ion like U(IV) would be expected to influence this acidity.
Photochemical Reactivity and Degradation Pathways
The photochemical behavior of U(acac)₄ is characterized by its sensitivity to ultraviolet (UV) irradiation, leading to changes in the oxidation state of the uranium center and potential degradation of the complex. The electronic spectrum of U(acac)₄ exhibits intense bands in the UV region, which are assigned to intraligand (π→π*) transitions within the acetylacetonate ligand and ligand-to-metal charge transfer (LMCT) bands. rsc.org
Irradiation into these absorption bands can initiate photochemical reactions. A key photochemical process for U(acac)₄ is the reduction of the central uranium atom from U(IV) to U(III). rsc.org This photoreduction is considered a primary photoprocess. The mechanism likely involves the transfer of an electron from the acetylacetonate ligand to the uranium(IV) center following photoexcitation.
The subsequent fate of the photogenerated U(III) species and the oxidized ligand radical depends on the reaction medium. In halogenocarbon solvents, a secondary thermal reaction can occur where the U(III) is reoxidized to U(IV) with concomitant abstraction of a halogen atom from the solvent. rsc.org
In the presence of oxygen, irradiation of U(acac)₄ can lead to a photo-oxygenation reaction. rsc.org This process results in the formation of the corresponding bis(acetylacetonato)dioxouranium(VI) complex, [UO₂(acac)₂]. rsc.org This indicates that the uranium center can undergo a two-electron oxidation in the presence of an oxidant and light.
The degradation of the complex can also proceed through pathways involving the photolysis of the acetylacetonate ligand itself. Studies on the photolysis of free acetylacetone have shown that it can decompose into smaller radical fragments upon UV irradiation. nih.govnih.govresearchgate.netnih.gov While the coordination to the uranium center can alter the photochemical stability of the ligand, these fragmentation pathways represent potential degradation routes for the coordinated ligand in U(acac)₄ upon prolonged exposure to UV light.
Table 2: Photochemical Reactions of U(acac)₄
| Irradiation Conditions | Reactant(s) | Primary Photoprocess | Final Product(s) | Reference |
| UV irradiation (intraligand or LMCT bands) | U(acac)₄ | Reduction of U(IV) to U(III) | U(acac)₃ + acac radical | rsc.org |
| UV irradiation in halogenocarbon solvent | U(acac)₄ | Reduction of U(IV) to U(III) followed by thermal reoxidation | U(acac)₄ + halogenated byproducts | rsc.org |
| UV irradiation in the presence of O₂ | U(acac)₄ | Photo-oxygenation | [UO₂(acac)₂] | rsc.org |
Advanced Academic and Research Applications of U Acac ₄
Precursor Chemistry for Advanced Uranium-Containing Materials
The volatility and clean decomposition pathways of metal acetylacetonate (B107027) complexes make them attractive as precursors for material synthesis. U(acac)₄ serves as a key starting material for creating specialized uranium compounds, particularly in the form of thin films and nanostructures, which are crucial for both fundamental research and technological applications.
Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, often in the form of thin films. The process relies on a volatile precursor compound that decomposes on a heated substrate. While solid precursors like U(acac)₄ can be less convenient than liquid alternatives, they have been foundational in the development of CVD processes for metal oxides harvard.edu. The first syntheses of uranium oxide thin films via gas-phase methods utilized uranyl β-diketonate precursors escholarship.org.
The viability of a metal acetylacetonate as a CVD precursor is determined by its thermal properties, specifically its volatility and decomposition temperature. For a related compound, Hafnium(IV) acetylacetonate (Hf(acac)₄), thermal analysis shows it begins to evaporate around 190 °C and decomposes at approximately 245-250 °C, yielding hafnium dioxide (HfO₂) asianpubs.orgasianpubs.org. The primary gaseous byproduct of this decomposition is acetylacetone (B45752), along with its own thermal breakdown products like acetone (B3395972) asianpubs.orgasianpubs.org. This general decomposition mechanism, involving the release of the organic ligand, is characteristic of metal acetylacetonates (B15086760) and is crucial for depositing the desired metal-containing film asianpubs.orgacs.org.
Although more recent research has explored alternative single-source precursors like uranium(IV) amidates for producing phase-pure UO₂ films, the foundational studies with β-diketonates like U(acac)₄ have been instrumental in developing the field escholarship.orgnih.govescholarship.org. The conditions for CVD using such precursors must be carefully controlled to manage the decomposition pathway and achieve the desired film stoichiometry escholarship.org.
Table 1: Thermal Properties of a Representative Metal(IV) Acetylacetonate Precursor for CVD Data based on the analogous compound Hf(acac)₄
| Property | Value | Atmosphere | Reference |
| Evaporation Start | ~190 °C | Air / Nitrogen | asianpubs.orgasianpubs.org |
| Decomposition Start | 245-250 °C | Air / Nitrogen | asianpubs.orgasianpubs.org |
| Primary Solid Product | HfO₂ | Air / Nitrogen | asianpubs.orgasianpubs.org |
| Primary Gas Product | Acetylacetone | Air / Nitrogen | asianpubs.org |
The sol-gel process is a versatile wet-chemical technique for fabricating materials, particularly metal oxides, with controlled nanostructures. conicet.gov.ar It involves the transition of a system from a colloidal solution ("sol") into a solid gel network. While many sol-gel syntheses of uranium oxides start with aqueous uranyl salts, the use of organometallic precursors like U(acac)₄ in organic media offers an alternative route. conicet.gov.arnih.govosti.gov
Research has specifically investigated the use of U(acac)₄ as a precursor for synthesizing uranium dioxide (UO₂) nanoparticles. researchgate.net In one study, the thermal decomposition of various uranium precursors, including U(acac)₄, was examined for its effect on the resulting nanoparticle morphology. researchgate.net While U(acac)₄ did produce UO₂ nanoparticles, the study found that a different precursor, U(hfa)₄ (where hfa = hexafluoroacetylacetone), was required to form anisotropic nanocubes under their experimental conditions. researchgate.net This highlights how the choice of precursor is a critical parameter for controlling the shape and properties of the final nanomaterial. researchgate.net
Other related methods involve the room-temperature hydrolysis of different U(IV) complexes to produce ultra-small (~3 nm) UO₂ nanoparticles. rsc.orgrsc.org These processes demonstrate the general principle of using a molecular uranium(IV) source, which can be readily hydrolyzed or decomposed to yield nanostructured uranium dioxide. rsc.orgrsc.org
Fundamental Studies in Nuclear and Radiochemistry
U(acac)₄ serves as a well-characterized model compound for studying fundamental chemical behaviors of uranium, which are critical for the nuclear fuel cycle and environmental remediation. nih.govinl.govsmu.edu Its stable U(IV) oxidation state and its complexation with organic ligands make it relevant to processes where uranium interacts with organic matter or extraction agents.
Understanding uranium speciation—its chemical form, oxidation state, and complexation—is essential for predicting its mobility and fate in the environment and for managing nuclear waste. nih.govnih.govnerc.ac.uk The tetravalent state, U(IV), is generally immobile under reducing conditions, often precipitating as uraninite (B1619181) (UO₂) or adsorbing to minerals and organic matter. nih.govnerc.ac.uk The interaction of U(IV) with organic ligands is a key area of research, as natural organic matter can significantly influence uranium's behavior in contaminated aquifers and geological repositories. nih.gov
While direct modeling studies using U(acac)₄ as a specific analogue for natural systems are not widely reported, its fundamental properties provide a crucial baseline. As a stable, well-defined U(IV) complex with organic ligands, U(acac)₄ is an ideal candidate for fundamental studies. Research on its structure, stability, and reactivity helps build the thermodynamic and kinetic databases needed for robust geochemical models. nih.govnerc.ac.uk These models are used to predict the long-term behavior of uranium in complex environmental scenarios, such as contaminated sites where uranium coexists with organic pollutants or natural organic substances. nih.gov
Solvent extraction is a primary technique for separating and purifying actinides in the nuclear fuel cycle, such as in the reprocessing of spent nuclear fuel. nih.govunlv.eduresearchgate.net These processes rely on the selective complexation of a target ion by a ligand and its subsequent extraction into an immiscible organic phase. researchgate.netosti.gov The acetylacetonate ligand has been studied extensively for the extraction of uranium. kyoto-u.ac.jpacs.orgscispace.com
By chelating with uranium ions, acetylacetone forms a neutral U(acac)₄ complex that is soluble in organic solvents like chloroform (B151607) or butyl acetate (B1210297). kyoto-u.ac.jpscispace.com Research has established the optimal conditions for this extraction. The recovery of uranium is highly dependent on the pH of the aqueous solution, with the most effective extraction occurring in the pH range of 6-7. kyoto-u.ac.jp The efficiency of the extraction can be enhanced by increasing the concentration of acetylacetone in the system. kyoto-u.ac.jp
Furthermore, the selectivity of the separation can be manipulated. For instance, the presence of a masking agent like ethylenediaminetetraacetic acid (EDTA) can prevent other metals from being co-extracted, allowing for the selective separation of uranium from fission products or other actinides like thorium. kyoto-u.ac.jpacs.org Studies of the U(acac)₄ extraction system provide fundamental insights into the coordination chemistry and thermodynamics that govern liquid-liquid separation processes, which are vital for designing more efficient and selective industrial separation schemes. kyoto-u.ac.jpnih.gov
Table 2: Conditions for Solvent Extraction of Uranium as Acetylacetonate
| Parameter | Optimal Condition/Observation | Reference |
| pH for Extraction | 6 - 7 | kyoto-u.ac.jp |
| Effect of [acac] | Increased concentration improves extraction | kyoto-u.ac.jp |
| Organic Solvent | Chloroform, Butyl Acetate | kyoto-u.ac.jpscispace.com |
| Masking Agent | EDTA can be used to separate U from Th | kyoto-u.ac.jpacs.org |
| Recovery Rate | >95% achievable | kyoto-u.ac.jp |
Probes for Electronic Structure and Bonding in f-Elements
The unique properties of actinide elements arise from the behavior of their 5f electrons. Probing the electronic structure and bonding in actinide compounds is crucial for a fundamental understanding of their chemistry. wikipedia.org U(acac)₄, as a stable, molecular U(IV) compound, is an excellent subject for such investigations using various spectroscopic and electrochemical techniques. nih.govresearchgate.net
Electrochemical methods, such as cyclic voltammetry, have been used to study the redox behavior of U(acac)₄ in non-aqueous solvents. rsc.org A comparative study of U(acac)₄ and its thorium analogue, Th(acac)₄, revealed that the uranium complex undergoes a one-electron reduction to form the [U(III)(acac)₄]⁻ anion. rsc.org This reduction is a direct probe of the accessibility and stability of the U(III) oxidation state within this ligand environment. The study provides quantitative data on the reduction potentials, which reflect the electronic influence of the acetylacetonate ligands on the uranium center. rsc.org
Table 3: Electrochemical Reduction Data for M(acac)₄ Complexes Data from cyclic voltammetry studies
| Complex | Reduction Step | Potential (V vs. Ag/AgCl) | Observation | Reference |
| U(acac)₄ | U(IV) → U(III) | -1.74 | One-electron reduction to [U(III)(acac)₄]⁻ | rsc.org |
| Th(acac)₄ | Th(IV) → Th(III) | -2.15 | One-electron reduction to [Th(III)(acac)₄]⁻ | rsc.org |
Spectroscopic techniques provide further insight. X-ray Absorption Spectroscopy (XAS) at the metal L- or M-edges can reveal information about the oxidation state and the local coordination environment. nih.gov The electronic structure of metal acetylacetonates is characterized by a competition between the crystal field strength imposed by the ligands and the exchange energy of the metal's d or f electrons. nih.govresearchgate.net Studying a complete series of complexes like U(acac)₄ provides detailed insights into how coordination affects the electronic ground state and bonding, which are fundamental to the broader chemistry of the f-elements. rsc.orgacs.org
Insights into Covalency in Actinide-Ligand Bonds
The nature of chemical bonding in actinides, specifically the degree of covalent versus ionic character, is a central theme in f-element chemistry. The participation of 5f and 6d orbitals in bonding is what distinguishes actinides from the more ionically-bonded lanthanides. U(acac)₄ and related complexes have been instrumental in probing these covalent contributions.
The primary mechanism for this covalency is a charge transfer from the ligand's molecular orbitals to the empty 6d orbitals of the metal. mdpi.com Uniquely for uranium in that series of BTP complexes, a degree of metal-to-ligand back-donation was also identified, involving a singly-occupied 5f orbital of the uranium center. mdpi.comresearchgate.net While these studies were not performed on U(acac)₄ directly, they establish a framework for understanding the electronic structure of U(IV) complexes.
Comparative Studies with Other Actinide Complexes for Structure-Property Relationships
One of the most powerful strategies in coordination chemistry is the systematic modification of a parent complex to establish relationships between its structure and its physical or chemical properties. U(acac)₄ has served as an excellent parent compound for such comparative studies.
A key study investigated a series of homoleptic U(IV) acetylacetonate complexes, [U(acac)₄], with different substituents on the acetylacetonate backbone to probe these structure-property relationships. acs.org The complexes studied were [U(ᵗBu-acac)₄], [U(ᵗBu-acMe-ac)₄], and [U(ᵗBu-acPh-ac)₄]. Single-crystal X-ray diffraction revealed that all three complexes adopt a distorted square antiprismatic geometry. acs.org However, subtle changes in the ligand framework led to measurable differences in their structural and electrochemical properties. acs.org
The introduction of different substituents at the central carbon of the acac ligand resulted in slight variations in the uranium-oxygen bond distances and the redox potentials of the complexes. acs.org For example, the average U-O bond distances were 2.321 Å for the parent tert-butyl derivative, and slightly longer at 2.339 Å for the phenyl-substituted version, reflecting the different electronic and steric influences of the substituents. acs.org These structural changes were correlated with their electrochemical behavior, where each complex displayed two reversible redox events corresponding to the U(III)/U(IV) and U(IV)/V) couples, with the exact potentials being sensitive to the ligand substitution. acs.org
Structural and Electrochemical Data for Substituted U(acac)₄ Complexes
| Complex | Average U-O Bond Distance (Å) | U(III)/U(IV) Redox Potential (V vs Fc/Fc⁺) | U(IV)/U(V) Redox Potential (V vs Fc/Fc⁺) | Electrochemical Window (ΔV) |
|---|---|---|---|---|
| [U(ᵗBu-acac)₄] | 2.321 | -2.67 | 0.16 | 2.83 |
| [U(ᵗBu-acMe-ac)₄] | 2.321 | -2.79 | 0.12 | 2.91 |
| [U(ᵗBu-acPh-ac)₄] | 2.339 | -2.58 | 0.01 | 2.59 |
This work also extended the comparison to β-ketoiminate (acnac) ligands, in complexes like [U(Me-acnacPh)₄]. acs.org The U(acnac) complexes exhibited shorter average U-O bonds but longer U-N bonds, and were found to be less stable in solution compared to their U(acac)₄ counterparts. acs.org This highlights how changing the donor atoms within the ligand chelate ring (from O,O in acac to O,N in acnac) significantly alters the complex's stability and structure. acs.org
The principle of using comparative studies to understand actinide chemistry is broadly applied. For example, research on actinide complexes with nitrilotriacetic acid (NTA) across the Th(IV) to Pu(IV) series showed a consistent coordination behavior, while studies with BTP ligands on a series of trivalent actinides (U to Cm) demonstrated that metal-ligand bond distances correlate predictably with the ionic radii of the metals, which in turn influences their vibrational spectra. mdpi.comresearchgate.netresearchgate.net These examples, alongside the detailed studies on U(acac)₄ derivatives, underscore the utility of comparative analysis in building a comprehensive understanding of structure-property relationships in actinide coordination chemistry.
Table of Mentioned Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| Tetrakis(pentane-2,4-dionato-O,O')uranium | U(acac)₄ |
| Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)uranium(IV) | [U(ᵗBu-acac)₄] |
| Tetrakis(2,2,6,6-tetramethyl-4-methyl-3,5-heptanedionato)uranium(IV) | [U(ᵗBu-acMe-ac)₄] |
| Tetrakis(2,2,6,6-tetramethyl-4-phenyl-3,5-heptanedionato)uranium(IV) | [U(ᵗBu-acPh-ac)₄] |
| Tetrakis(N-phenyl-4-imino-2-pentanonato)uranium(IV) | [U(Me-acnacPh)₄] |
| Uranyl(VI) bis(acetylacetonate) pyridine (B92270) complexes | [UO₂(acac)₂(L)] |
| 2,6-Bis(1,2,4-triazin-3-yl)pyridine | BTP |
| Nitrilotriacetic acid | NTA |
| Cerium(IV) complexes | Ce(IV) |
| Thorium(IV) complexes | Th(IV) |
| Plutonium(IV) complexes | Pu(IV) |
Future Research Directions and Unresolved Questions in U Acac ₄ Chemistry
Development of Green and Sustainable Synthesis Routes
The traditional synthesis of metal acetylacetonates (B15086760) often involves metal salts and acetylacetone (B45752) in organic solvents. wikipedia.org Future research should prioritize the development of more environmentally benign synthetic methodologies for U(acac)₄, aligning with the principles of green chemistry. numberanalytics.comroyalsocietypublishing.orgmdpi.com
Key areas for investigation include:
Solvent Substitution: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. The use of metal acetylacetonates as precursors for the aqueous synthesis of other materials, such as metal-organic frameworks (MOFs), has been demonstrated and could be adapted. acs.orgacs.orgresearchgate.net
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or mechanosynthesis to reduce reaction times and energy consumption. royalsocietypublishing.orgacs.org These methods have proven effective in the green synthesis of other metal complexes. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. royalsocietypublishing.org This could involve exploring different uranium precursors or reaction pathways that avoid the formation of byproducts.
A comparative analysis of synthetic routes highlights the potential for greener approaches.
In Situ Spectroscopic Studies of Reaction Mechanisms and Intermediates
A significant gap in the understanding of U(acac)₄ chemistry lies in the detailed mechanism of its formation and subsequent reactions. The transient nature of intermediates makes their isolation and characterization challenging. The application of in situ spectroscopic techniques is crucial to overcome this hurdle. horiba.com
Future research should employ a suite of in situ methods:
NMR Spectroscopy: Monitoring reactions in real-time using NMR can provide invaluable data on reaction kinetics and the identification of species in solution. acs.orgiastate.edunih.gov This technique has been successfully used to monitor the formation of metal-organic frameworks and can be adapted to study the step-wise coordination of acetylacetonate (B107027) ligands to the uranium center. rsc.orgrsc.org
Raman and IR Spectroscopy: These vibrational techniques can probe the coordination environment of the uranium ion and the bonding within the acetylacetonate ligand as the reaction progresses. horiba.comnih.govresearchgate.netacs.org This can help identify the formation and consumption of intermediates in real-time.
UV-Vis Spectroscopy: Changes in the electronic environment of the uranium center during ligand substitution or redox processes can be tracked, providing kinetic and mechanistic information.
By combining these techniques, a comprehensive picture of the reaction coordinate can be constructed, moving beyond static characterization to a dynamic understanding of U(acac)₄ chemistry.
Exploration of Supramolecular Assembly and Self-Organization
The U(acac)₄ molecule, with its four bidentate ligands, presents opportunities for designing complex, higher-order structures through supramolecular interactions. Research into the self-organization of uranyl complexes has demonstrated the potential for creating novel architectures. osti.gov For instance, hydrogen bonding in a related aqua-dioxidobis(pentane-2,4-dionato-κ2 O, O')uranium(VI) complex leads to the formation of 2D hexagonal channels. This highlights the importance of weak interactions in directing crystal packing. osti.govnih.gov
Unresolved questions in this area include:
Ligand Functionalization: How can the acetylacetonate ligand be systematically functionalized to introduce specific non-covalent interaction sites (e.g., hydrogen bond donors/acceptors, aromatic groups for π-stacking)? Research on other metal acetylacetonates has shown that introducing pyridyl sites can direct the formation of metal-organic architectures. acs.org
Host-Guest Chemistry: Can the voids created in the supramolecular lattices of U(acac)₄ derivatives be used to encapsulate guest molecules? This could lead to applications in separation, storage, or sensing.
Control of Dimensionality: What factors (solvent, temperature, ligand design) control the assembly of U(acac)₄ units into 1D, 2D, or 3D networks?
Advanced Computational Modeling for Predictive Design of Uranium Complexes
Computational chemistry offers a powerful toolkit for understanding and predicting the properties of actinide complexes, which can be challenging to study experimentally. osti.govolisystems.com Future work on U(acac)₄ should leverage advanced computational methods to guide synthetic efforts.
Key research directions include:
Predictive Thermochemistry: Using high-accuracy composite methods to calculate thermochemical properties such as bond dissociation energies and reaction enthalpies. wsu.edunih.gov This can help predict the stability and reactivity of novel U(acac)₄ derivatives.
Electronic Structure Analysis: Employing Density Functional Theory (DFT) and multiconfigurational methods to elucidate the electronic structure, including the nature of the U-O bond and the extent of f-orbital participation. nih.govumanitoba.ca DFT has been successfully used to predict stability constants for uranyl complexes. osti.gov
Reaction Pathway Mapping: Modeling potential reaction mechanisms for catalysis and small molecule activation to identify transition states and calculate activation barriers.
Machine Learning: Developing machine learning models trained on experimental and computational data to accelerate the discovery of new uranium complexes with desired properties, such as specific stability constants or catalytic activities. nih.gov
Investigations into Catalytic Activity and Small Molecule Activation
The catalytic potential of uranium complexes is a rapidly growing field of research. acs.orgnih.gov Uranium's large ionic radius, accessibility of multiple oxidation states, and ability to involve f-orbitals in bonding make it a unique platform for catalysis. acs.orgacs.org While much work has focused on organometallic uranium compounds, the catalytic capabilities of U(acac)₄ remain largely unexplored.
Future investigations should focus on:
Small Molecule Activation: Probing the reactivity of U(acac)₄ and its derivatives towards the activation of inert small molecules such as carbon dioxide (CO₂), dinitrogen (N₂), and methane (B114726) (CH₄). Low-valent uranium complexes have shown remarkable reactivity in this area. nih.gov
Organic Transformations: Exploring U(acac)₄ as a catalyst or precatalyst for fundamental organic reactions like hydrogenation, polymerization, or C-H activation. nih.gov The acetylacetonate ligand itself can also exhibit redox-activity, potentially participating in catalytic cycles.
Redox Chemistry: Systematically studying the redox chemistry of U(acac)₄. Accessing different oxidation states (e.g., U(III), U(V)) of the central metal is key to designing redox-based catalytic cycles. Studies on related uranium acac complexes have already demonstrated access to U(III), U(IV), and U(V) oxidation states. acs.org
The exploration of these future research directions will undoubtedly deepen our fundamental understanding of Tetrakis(pentane-2,4-dionato-O,O')uranium and could pave the way for its application in advanced materials and sustainable chemical processes.
Q & A
Q. What are the standard methods for synthesizing Tetrakis(pentane-2,4-dionato-O,O')uranium complexes, and how can purity be ensured?
Methodological Answer: The synthesis typically involves reacting uranium precursors (e.g., uranyl nitrate) with pentane-2,4-dione (acetylacetone) under controlled stoichiometric conditions in anhydrous solvents like tetrahydrofuran (THF). Purity is confirmed via elemental analysis, FT-IR spectroscopy (to verify ligand coordination), and X-ray crystallography. For reproducible results, ensure rigorous exclusion of moisture and oxygen. Crystallographic software like SHELXL can refine structural parameters .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals, often grown via slow evaporation or diffusion methods. Software suites like WinGX and ORTEP-3 are used for data processing and thermal ellipsoid visualization . The uranium center’s pentagonal–bipyramidal geometry (with uranyl O atoms in axial positions) is confirmed by bond-length analysis and displacement parameters .
Q. What spectroscopic techniques are critical for characterizing this complex?
Methodological Answer:
- IR Spectroscopy : Identifies ligand coordination via shifts in ν(C=O) and ν(C–C) stretches (typically 1500–1600 cm⁻¹).
- UV-Vis/NIR : Detects electronic transitions in the uranyl ion (e.g., ligand-to-metal charge transfer bands).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [UO₂(C₅H₇O₂)₄]⁺) with isotopic patterns matching uranium .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., bond-length discrepancies)?
Methodological Answer: Density Functional Theory (DFT) calculations (using software like Gaussian or ORCA ) model the electronic structure to validate experimental bond lengths and angles. For example, discrepancies in U–O bond lengths between crystallographic data and theoretical predictions may arise from relativistic effects, requiring ZORA (Zero-Order Regular Approximation) corrections. Cross-validation with EXAFS (Extended X-ray Absorption Fine Structure) can resolve ambiguities .
Q. What strategies are effective for studying the complex’s behavior under extreme conditions (e.g., high pressure/radiation)?
Methodological Answer: High-pressure diamond anvil cell (DAC) experiments coupled with synchrotron XRD probe structural stability. For radiation studies, gamma/X-ray exposure tests monitor changes in coordination geometry (via Raman spectroscopy) or ligand dissociation (via HPLC). Peer-reviewed protocols for uranium compounds emphasize rigorous safety controls .
Q. How does ligand substitution impact the redox properties of this compound?
Methodological Answer: Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) identifies redox potentials. Substituting pentane-2,4-dione with stronger-field ligands (e.g., bipyridine) shifts uranium’s reduction potentials, which is modeled using the Lever ligand parameterization. Spectroelectrochemical cells coupled with UV-Vis validate intermediate oxidation states .
Data Analysis & Validation
Q. What criteria ensure the validity of crystallographic data for this complex?
Methodological Answer:
- R-factors : R₁ < 5% and wR₂ < 10% indicate high-quality refinement.
- Residual Electron Density : Peaks < 1 eÅ⁻³ exclude significant disorder.
- Twinned Data : Use SHELXL ’s TWIN/BASF commands to refine twin fractions. Peer review must confirm data completeness (e.g., I/σ(I) > 2) and adherence to IUCr standards .
Q. How to address conflicting spectroscopic and crystallographic results?
Methodological Answer: Cross-correlate techniques:
- If IR suggests ligand dissociation but XRD shows intact coordination, check for solvent inclusion in the crystal lattice.
- Use TOPAS for Rietveld refinement of powder XRD to rule out single-crystal anomalies.
- Validate with NMR (if diamagnetic) or EPR for paramagnetic species .
Safety & Compliance
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use gloveboxes with argon purge for synthesis to prevent hydrolysis/oxidation.
- Monitor airborne uranium levels via alpha spectrometry; comply with ICRP dose limits (1 mSv/yr for public exposure).
- Waste disposal must follow REACH regulations (e.g., CAS 65137-03-3 is listed under restricted substances) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
